8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one is a bicyclic compound characterized by its unique diazabicyclo framework, which includes two nitrogen atoms within its structure. This compound has garnered attention for its potential applications in organic synthesis and biochemistry due to its ability to interact with various biological targets. It is classified as a bicyclic amine and is often explored for its pharmacological properties, particularly in drug development and medicinal chemistry .
The synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one can be achieved through several methods:
The molecular formula of 8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one is , with a molecular weight of approximately 158.21 g/mol. The compound features a bicyclic structure that includes two nitrogen atoms in a fused ring system, contributing to its unique chemical properties.
This structure allows for various interactions with biological molecules, influencing its reactivity and biological activity .
8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one can participate in several types of chemical reactions:
These reactions are crucial for exploring the compound's potential derivatives and their respective biological activities.
The mechanism of action for 8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one primarily involves its interaction with specific enzymes and proteins within biological systems:
Research indicates that these interactions can have significant implications for understanding metabolic diseases and developing therapeutic agents.
The physical properties of 8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one include:
Chemical properties include:
These properties are critical when considering the compound's applications in various fields .
8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one has several notable applications:
Pyroglutamic acid serves as a chiral, renewable starting material for constructing the bicyclic framework. The synthesis begins with N-methylation and ester reduction of methyl 1-methyl-5-oxopyrrolidine-2-carboxylate (2), followed by nitroalkene conjugation to generate a nitroenamine intermediate. The key cyclization step employs Zn/AcOH reductive cyclization, forming the bridged bicyclic system. Final lactamization yields the target compound in 77% yield after chromatographic purification (eluent: CHCl₃–MeOH–Et₃N, 94:5:1). This route benefits from pyroglutamic acid’s inherent stereochemistry, enabling asymmetric synthesis without external chiral auxiliaries [1] [2].
Table 1: Key Intermediates in Pyroglutamic Acid Route
Compound | Structure | Yield | Characteristics |
---|---|---|---|
Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate (2) | C₇H₁₁NO₃ | 78% | Yellow oil; IR (CH₂Cl₂): 1744 cm⁻¹ |
Bicyclic amide precursor (6) | C₇H₁₂N₂O | 79% | mp 95–96°C; IR (KBr): 1665 cm⁻¹ |
8-Methyl-3,8-diazabicyclo[3.2.1]octane (7) | C₇H₁₄N₂ | 77% | Yellow oil; m/z 127 [M+1]⁺ |
This method leverages N-alkylated piperazin-2-ones as precursors. Treatment with LiHMDS generates a diamionic enolate species, which undergoes intramolecular alkylation via a transannular C–C bond formation. The reaction is typically conducted in THF at –78°C to room temperature. While efficient, the method faces challenges in stereocontrol, often producing epimeric mixtures at the bridgehead carbon. Yields range from 45–65%, influenced by substituent sterics. The approach is noted for its convergent nature, allowing late-stage diversification at the piperazinone nitrogen [4] [5].
3-Oxidopyrazinium ylides, generated in situ from N-aminopyrazinium salts, participate in [3+2] cycloadditions with electron-deficient alkenes. This annulation directly constructs the bicyclic core with the lactam carbonyl positioned at C-2. The reaction proceeds in refluxing toluene, with moderate diastereoselectivity (dr 3:1 to 5:1) influenced by alkene substituents. Though atom-economical, the method requires multi-step preparation of ylide precursors and gives variable yields (30–55%). Its utility lies in accessing 3,4-disubstituted variants via alkene choice [4] [9].
A nitroenamine intermediate (synthesized from N-methyl-4-piperidone and nitroethane) undergoes Zn/AcOH reduction, triggering simultaneous nitro group reduction and C–N bond formation. This cyclization forms the diazabicyclic skeleton. Subsequent Jones oxidation generates the lactam carbonyl. The route achieves 65% overall yield in three steps and is scalable to >10 g. Limitations include harsh oxidation conditions and potential epimerization. This method is highlighted for its operational simplicity and minimal chromatography requirements [1] [6].
Table 2: Comparative Analysis of Synthetic Methods
Method | Key Step | Overall Yield | Advantages | Limitations |
---|---|---|---|---|
Pyroglutamic acid cyclization | Nitroenamine reductive cyclization | 77% (from 6) | Chiral pool starting material; High atom economy | Multi-step sequence |
Transannular alkylation | Enolate C-alkylation | 45–65% | Convergent; Late-stage diversification | Epimerization risk |
1,3-Dipolar cycloaddition | [3+2] Cycloaddition | 30–55% | Direct annulation; Stereodiversity | Low yields; Specialized precursors |
Nitroenamine reductive cyclization | Zn/AcOH reduction | 65% (3 steps) | Scalable; Minimal purification | Harsh oxidation required |
Penilloic acid cyclization | Decarboxylative lactamization | ~40% | Biomimetic; Sustainable | Narrow substrate scope |
Penilloic acid (a β-lactam hydrolysis product) undergoes acid-catalyzed decarboxylative cyclization to form the title scaffold. The reaction involves iminium ion trapping by the pendant carboxylic acid, followed by lactamization. While biomimetic and sustainable, yields are modest (~40%) due to competing decarboxylation pathways. This method is primarily useful for synthesizing natural product analogs but suffers from limited functional group tolerance [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7